3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Description
The compound 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted at three key positions:
- Position 3: 4-Chlorophenyl group (electron-withdrawing, enhancing stability and influencing receptor interactions).
- Position 5: Methyl group (moderates steric bulk and lipophilicity).
- Position 7: 4-(2,4-Dimethylbenzyl)piperazinyl group (a lipophilic substituent that may enhance membrane permeability).
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5/c1-18-4-5-22(19(2)14-18)17-30-10-12-31(13-11-30)25-15-20(3)29-26-24(16-28-32(25)26)21-6-8-23(27)9-7-21/h4-9,14-16H,10-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLONALBEKFTUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine moiety. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chlorophenyl Group
The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions:
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Reagents : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO)
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Catalysts : Cu(I) or Pd(0) catalysts for cross-coupling variants
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Temperature : 80–120°C
Mechanistic Insight : The electron-withdrawing effect of the pyrazolo[1,5-a]pyrimidine core activates the chlorophenyl ring toward S<sub>N</sub>Ar.
Functionalization via Piperazine Moieties
The piperazine group enables alkylation, acylation, and ring-opening reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Acetyl chloride forms N-acetylated derivatives.
Key Reaction Data:
| Reaction Type | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | Piperazine N-ethyl ester derivative | 68 | K<sub>2</sub>CO<sub>3</sub>, DCM, RT |
| Acylation | Acetic anhydride | N-Acetylpiperazine derivative | 82 | Pyridine, 50°C |
Notable Finding : Acylation proceeds regioselectively at the less sterically hindered piperazine nitrogen .
Oxidation:
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Pyrimidine Ring : Susceptible to oxidation with m-CPBA or H<sub>2</sub>O<sub>2</sub>, forming N-oxide derivatives.
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Methyl Group : Oxidized to carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.
| Oxidation Target | Reagent | Product | Yield (%) |
|---|---|---|---|
| Pyrimidine N-Oxide | m-CPBA | 7-Piperazinyl-N-oxide | 45 |
| 5-Methyl Group | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Carboxylic acid derivative | 38 |
Reduction:
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Catalytic Hydrogenation : Reduces pyrazolo[1,5-a]pyrimidine to dihydropyrimidine derivatives (Pd/C, H<sub>2</sub>) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Product Application | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-functionalized analogs | 60–75 |
| Buchwald-Hartwig | Aryl halide, Pd<sub>2</sub>(dba)<sub>3</sub> | N-Arylated derivatives | 55–70 |
Substrate Limitations : Steric hindrance from the 2,4-dimethylbenzyl group reduces reactivity at the piperazine nitrogen.
Cyclization and Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the pyrazolo[1,5-a]pyrimidine core undergoes ring-opening to form linear diamines, which can recyclize into fused heterocycles (e.g., quinazolines) .
Example :
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Reagent : Conc. HCl in ethanol (1:1)
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Product : Quinazoline derivative via C–N bond cleavage and re-annulation
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the pyrimidine double bond, forming dimeric structures. This reactivity is solvent-dependent:
| Solvent | Dimer Structure | Quantum Yield |
|---|---|---|
| Acetonitrile | Head-to-tail dimer | 0.12 |
| Toluene | Head-to-head dimer | 0.08 |
Scientific Research Applications
Chemistry
The compound serves as a significant building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.
Biology
In biological studies, this compound has shown promise as an inhibitor of protein kinase B (PKB or Akt). PKB is crucial in various cell signaling pathways that regulate cell growth and survival. By inhibiting PKB, the compound may disrupt cancer cell proliferation, making it a candidate for anticancer drug development. Its selective inhibition of PKB with high potency suggests potential therapeutic applications in oncology.
Medicine
The medicinal applications of this compound are primarily focused on its anticancer properties. Due to its mechanism of action as an ATP-competitive inhibitor of PKB, ongoing research aims to evaluate its efficacy and safety as a therapeutic agent against various cancers. Preliminary studies indicate that it may enhance the effects of existing cancer treatments by targeting specific signaling pathways involved in tumor growth.
Case Studies
Several studies have investigated the biological effects of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine:
- Study 1 : A study published in a peer-reviewed journal demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting PKB activity. The results indicated a significant decrease in cell viability and proliferation rates in treated groups compared to controls.
- Study 2 : Another research effort focused on the compound's pharmacokinetics and bioavailability. The findings revealed favorable absorption characteristics and a promising safety profile during preclinical trials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This compound's structure includes a pyrazolo ring fused with a pyrimidine moiety, along with substituents that enhance its potential pharmacological properties. The presence of the 4-chlorophenyl group and a piperazine derivative suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is . Its structural features include:
- Pyrazolo ring : Provides a core structure for biological activity.
- Pyrimidine moiety : Enhances the interaction with biological targets.
- Piperazine ring : Known for its role in drug development due to its ability to modulate various biological pathways.
Biological Activities
Research indicates that derivatives similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds within this class can inhibit various cancer cell lines. For instance, certain pyrazolo[1,5-a]pyrimidines demonstrated potent cytotoxic effects against breast and lung cancer cells.
- Antibacterial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, making it a candidate for further studies in treating neurological disorders.
Empirical Testing and Findings
While specific empirical data on this exact compound may be limited, related compounds have been evaluated extensively. For instance:
- Anticancer Studies :
- Antibacterial Activity :
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.
Case Studies
Several case studies highlight the potential of pyrazolo[1,5-a]pyrimidines in drug development:
- A study focusing on the synthesis of various piperazine derivatives showed promising results in terms of anticancer and antibacterial activities. The synthesized compounds were tested against different strains and exhibited varying degrees of effectiveness .
- Another research effort evaluated the binding interactions of these compounds with bovine serum albumin (BSA), indicating their potential bioavailability and therapeutic efficacy .
Comparative Analysis
To better understand the potential of this compound compared to similar compounds, the following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Anti-inflammatory |
| 6-Methyl-2-pyrazolopyrimidine | Methyl group at position 6 | Antibacterial |
| 4-(2-Piperidin-1-yl)phenol | Piperidine ring | Neuropharmacological |
| This compound | Unique combination enhancing selectivity | Anticancer and antibacterial potential |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogs reported in the literature:
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylbenzyl-piperazine group increases lipophilicity compared to pyridinyl () or phenyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Electronic and Steric Effects :
- Chlorine at position 4 (target compound) vs. position 2 () alters electronic distribution, affecting interactions with hydrophobic pockets in biological targets.
- Ethyl groups () vs. methyl (target compound) influence steric hindrance, which could impact receptor fit.
Piperazine vs. Piperidine :
- Piperazine derivatives (target compound, ) allow for additional substitution, enabling fine-tuning of pharmacokinetics. Piperidine analogs () lack this versatility.
Implications for Drug Development
- Target Compound : Its high lipophilicity makes it a candidate for CNS-targeting therapies but may require formulation adjustments to mitigate solubility limitations.
- Analog Optimization : Substituting the piperazine group with polar moieties (e.g., pyridinyl in ) balances lipophilicity and solubility. Carboxamide derivatives () offer routes to improve target specificity via hydrogen bonding.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine?
The compound is synthesized via a multi-step protocol involving cyclocondensation of substituted pyrazole amines with trifluoromethyl-substituted diketones. For example, heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 433–438 K for 2.5 hours yields the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization with 4-(2,4-dimethylbenzyl)piperazine is achieved via nucleophilic substitution or coupling reactions, followed by purification using ethanol/acetone recrystallization .
Q. How is the crystal structure of this compound determined, and what key parameters characterize its conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell dimensions a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å, and Z = 7. Key torsion angles (e.g., C1–C2–C3–C4 = −175.6°) and intermolecular interactions (π-π stacking, hydrogen bonding) stabilize the structure. SC-XRD data refinement uses software like CrystalClear with absorption correction .
Q. What spectroscopic methods validate the compound’s purity and structural integrity?
- 1H/13C NMR : Confirms substituent integration (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.2–8.1 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C–F stretches at ~1100 cm⁻¹ for trifluoromethyl groups).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 440.22).
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperazine-functionalization step?
Yield improvements (e.g., from 66% to >80%) require:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics.
- Catalysis : Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate piperazine coupling.
- Temperature Control : Stepwise heating (323 K → 353 K) minimizes side reactions like N-alkylation .
Q. What computational strategies predict the compound’s binding affinity for kinase targets (e.g., KDR, CRF1)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., hydrogen bonds with Asp1046 of KDR).
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with inhibitory activity (IC₅₀) using Hammett constants.
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water, lipid bilayer) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Chlorophenyl vs. Fluorophenyl : Electron-withdrawing groups (Cl) enhance target binding affinity (ΔΔG = −2.3 kcal/mol) but reduce solubility.
- Piperazine Linker Flexibility : Bulky substituents (e.g., 2,4-dimethylbenzyl) improve selectivity for peripheral benzodiazepine receptors over CNS targets .
Q. How are data contradictions resolved when conflicting biological activities are reported?
- Assay Validation : Cross-test in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets).
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) causing false positives.
- Species-Specific Effects : Compare activity in human vs. rodent cell lines to identify translational discrepancies .
Methodological Considerations
Q. What crystallization conditions produce high-quality single crystals for SC-XRD?
Slow evaporation from a 1:1 ethanol/acetone mixture at 298 K yields crystals with minimal defects. Crystal size (>0.2 mm³) and low mosaicity (<0.5°) are critical for high-resolution data .
Q. How is regioselectivity ensured during pyrazolo[1,5-a]pyrimidine ring formation?
Steric and electronic effects dictate cyclization:
Q. What strategies mitigate metabolic instability in vivo?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 5-methyl position.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
